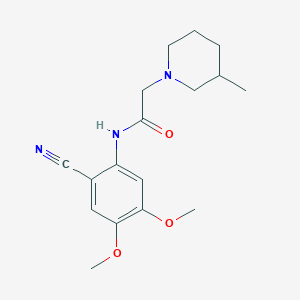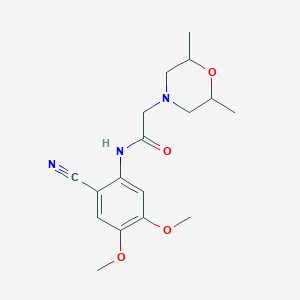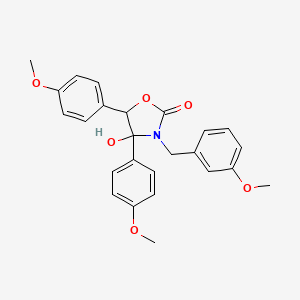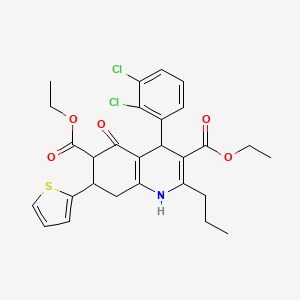
4-hydroxy-4,5-bis(4-methoxyphenyl)-3-(4-methylbenzyl)-1,3-oxazolidin-2-one
Vue d'ensemble
Description
4-hydroxy-4,5-bis(4-methoxyphenyl)-3-(4-methylbenzyl)-1,3-oxazolidin-2-one, also known as DBO, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. DBO is a member of the oxazolidinone family of compounds, which have been shown to possess a wide range of biological activities.
Mécanisme D'action
The mechanism of action of 4-hydroxy-4,5-bis(4-methoxyphenyl)-3-(4-methylbenzyl)-1,3-oxazolidin-2-one is thought to involve the inhibition of MAO enzymes, which are responsible for the breakdown of neurotransmitters such as serotonin and dopamine. By inhibiting MAO, 4-hydroxy-4,5-bis(4-methoxyphenyl)-3-(4-methylbenzyl)-1,3-oxazolidin-2-one may increase the levels of these neurotransmitters in the brain, leading to improved mood and cognitive function.
Biochemical and Physiological Effects:
Studies have shown that 4-hydroxy-4,5-bis(4-methoxyphenyl)-3-(4-methylbenzyl)-1,3-oxazolidin-2-one has a number of biochemical and physiological effects. These include an increase in the levels of serotonin and dopamine in the brain, as well as a decrease in the levels of the stress hormone cortisol. 4-hydroxy-4,5-bis(4-methoxyphenyl)-3-(4-methylbenzyl)-1,3-oxazolidin-2-one has also been shown to possess antioxidant properties, which may help to protect against oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-hydroxy-4,5-bis(4-methoxyphenyl)-3-(4-methylbenzyl)-1,3-oxazolidin-2-one in lab experiments is its relatively low toxicity compared to other compounds that have been studied for their potential use as MAO inhibitors. However, 4-hydroxy-4,5-bis(4-methoxyphenyl)-3-(4-methylbenzyl)-1,3-oxazolidin-2-one is also relatively unstable and may degrade over time, making it difficult to work with in some experimental settings.
Orientations Futures
There are a number of potential future directions for research on 4-hydroxy-4,5-bis(4-methoxyphenyl)-3-(4-methylbenzyl)-1,3-oxazolidin-2-one. One area of interest is the development of new and more stable derivatives of 4-hydroxy-4,5-bis(4-methoxyphenyl)-3-(4-methylbenzyl)-1,3-oxazolidin-2-one that may be more suitable for use in various scientific research applications. Another potential direction is the further exploration of 4-hydroxy-4,5-bis(4-methoxyphenyl)-3-(4-methylbenzyl)-1,3-oxazolidin-2-one's potential as an antimicrobial agent, particularly in the treatment of drug-resistant bacterial and fungal infections. Additionally, more research is needed to fully understand the biochemical and physiological effects of 4-hydroxy-4,5-bis(4-methoxyphenyl)-3-(4-methylbenzyl)-1,3-oxazolidin-2-one, as well as its potential use in the treatment of neurological disorders such as depression and Parkinson's disease.
Applications De Recherche Scientifique
4-hydroxy-4,5-bis(4-methoxyphenyl)-3-(4-methylbenzyl)-1,3-oxazolidin-2-one has been studied for its potential use in a variety of scientific research applications. One area of interest is its potential as a selective inhibitor of the enzyme monoamine oxidase (MAO), which has been implicated in a number of neurological disorders such as depression and Parkinson's disease. 4-hydroxy-4,5-bis(4-methoxyphenyl)-3-(4-methylbenzyl)-1,3-oxazolidin-2-one has also been shown to possess antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents.
Propriétés
IUPAC Name |
4-hydroxy-4,5-bis(4-methoxyphenyl)-3-[(4-methylphenyl)methyl]-1,3-oxazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO5/c1-17-4-6-18(7-5-17)16-26-24(27)31-23(19-8-12-21(29-2)13-9-19)25(26,28)20-10-14-22(30-3)15-11-20/h4-15,23,28H,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKQWUEJMMMZSJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)OC(C2(C3=CC=C(C=C3)OC)O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-4,5-bis(4-methoxyphenyl)-3-(4-methylbenzyl)-1,3-oxazolidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-hydroxy-3-[2-(1H-indol-3-yl)ethyl]-4,5-diphenyl-1,3-oxazolidin-2-one](/img/structure/B4306149.png)
![1-[3-(trifluoromethyl)phenyl]-3-{[3-(trifluoromethyl)phenyl]amino}-4,5,6,7-tetrahydrocyclohepta[b]pyrrol-2(1H)-one](/img/structure/B4306154.png)
![N-(2-cyano-4,5-dimethoxyphenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide](/img/structure/B4306172.png)


![N-(2-cyano-4,5-dimethoxyphenyl)-2-[4-(3-phenylprop-2-en-1-yl)piperazin-1-yl]acetamide](/img/structure/B4306198.png)
![2-amino-4-(2,3-dimethoxyphenyl)-5-oxo-1-(5-{[3-(trifluoromethyl)benzyl]thio}-1,3,4-thiadiazol-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B4306207.png)
![1-{5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-4-phenyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B4306214.png)


![5-tert-butyl-1-(4-fluorophenyl)-3-[(4-fluorophenyl)amino]-1,4,5,6-tetrahydro-2H-indol-2-one](/img/structure/B4306241.png)
![5-tert-butyl-1-(3-fluorophenyl)-3-[(3-fluorophenyl)amino]-1,4,5,6-tetrahydro-2H-indol-2-one](/img/structure/B4306249.png)

![5-tert-butyl-1-(4-methoxyphenyl)-3-[(4-methoxyphenyl)amino]-1,4,5,6-tetrahydro-2H-indol-2-one](/img/structure/B4306269.png)